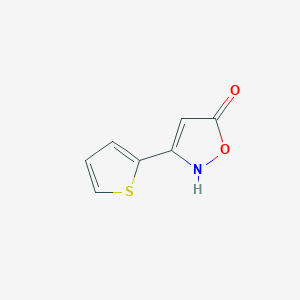

3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Description

Properties

IUPAC Name |

3-thiophen-2-yl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZZEMNPSYNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the oxazole ring.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Thiophen-2-yl)-1,2-oxazol-5-ol exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains and fungi.

| Type of Activity | Tested Organisms | Activity Level |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Moderate to High |

| Antifungal | C. albicans | Moderate |

- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of several cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 28 |

Applications in Medicinal Chemistry

The compound has potential applications in drug development due to its diverse biological activities:

- Lead Compound Development : Its antimicrobial properties make it a candidate for new antibiotic formulations.

- Cancer Therapeutics : Promising results in anticancer activity could lead to the development of novel anticancer agents.

- Anti-inflammatory Applications : Its structural characteristics may also provide anti-inflammatory benefits.

Materials Science Applications

In addition to its biological applications, this compound is being explored for its utility in materials science:

- Organic Electronics : Its unique electronic properties could be beneficial in the development of organic semiconductors.

- Sensors : The compound's ability to interact with various analytes makes it suitable for sensor applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Antimicrobial Study :

- A study demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

-

Anticancer Evaluation :

- In vitro studies indicated that the compound inhibited cell proliferation in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Ring Systems :

- The target compound’s 1,2-oxazole ring is less electron-deficient than 1,2,4-oxadiazole or 1,2,4-triazine systems, influencing its reactivity in substitution reactions .

- The 1,3,4-oxadiazole-2-thione () contains a thione group, which increases acidity compared to the hydroxyl group in the target compound .

Hydrogen Bonding :

- The hydroxyl group in the target compound enables strong O-H···N/O interactions, as observed in analogous crystal structures (e.g., O-H···N in benzofuran derivatives) . This property enhances solubility in polar solvents, unlike the thione or ketone groups in analogs .

Biological and Material Applications: D41 () and 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione () exhibit antimicrobial and anticancer activities, respectively, likely due to sulfur-containing groups enhancing electrophilic interactions .

Crystallographic Behavior :

- Compounds like 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol () exhibit C-H···O and O-H···N hydrogen bonds in their crystal lattices, a feature likely shared by the target compound. Such interactions influence melting points and stability .

Biological Activity

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring attached to an oxazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, this compound was tested against several bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 15 |

| This compound | P. aeruginosa | 20 |

These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable study demonstrated its efficacy in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results are illustrated below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.25 |

| MCF7 | 1.00 |

| HeLa | 0.75 |

These results indicate that this compound exhibits potent anticancer activity, particularly against lung cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been investigated. In a mouse model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. The percentage inhibition of edema is shown in the following table:

| Treatment Group | Percentage Inhibition (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

This suggests that the compound may exert its anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. For instance:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound may inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives similar to this compound:

- Case Study on Anticancer Activity : A study conducted on a series of oxazole derivatives showed that compounds with a similar structure to this compound exhibited significant growth inhibition in A549 cells.

- Clinical Trials : Preliminary clinical trials have suggested that oxazole derivatives can be developed into effective treatments for various cancers and infections due to their favorable safety profiles and potent biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene-2-carbaldehyde derivatives with hydroxylamine, followed by regioselective oxidation. Key steps include:

- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .

- Reaction monitoring : TLC and HPLC-MS to track byproduct formation and optimize reaction time .

- Yield enhancement : Microwave-assisted synthesis (60–80°C, 30–60 min) improves efficiency compared to traditional reflux methods .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a multi-spectral approach:

- 1H/13C NMR : Verify aromatic proton environments (thiophene δ 6.8–7.2 ppm; oxazole δ 8.1–8.5 ppm) and carbon backbone .

- IR spectroscopy : Identify characteristic bands (C=N stretch at 1610–1650 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ m/z calc. 194.03) .

Advanced Research Questions

Q. How can thione-thiol tautomerism in this compound be analyzed, and what experimental/theoretical tools are required?

- Methodological Answer :

- Experimental : UV-Vis spectroscopy in polar solvents (e.g., DMSO) to detect tautomeric shifts; compare with X-ray crystallography for solid-state conformation .

- Theoretical : DFT calculations (B3LYP/6-31G* basis set) to model energy barriers between tautomers. Solvent effects are modeled using the CPCM method .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Variable standardization : Control solvent polarity (e.g., DMSO concentration <1% to avoid cytotoxicity artifacts) .

- Assay validation : Compare multiple assays (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity) under identical conditions .

- Structure-activity modeling : Use QSAR to identify substituents influencing divergent activities (e.g., electron-withdrawing groups enhance antioxidant properties) .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Frontier molecular orbitals : HOMO-LUMO gaps (calculated via Gaussian 09) correlate with charge-transfer efficiency and redox potential .

- Molecular docking : Autodock Vina to simulate binding interactions with targets (e.g., COX-2 for anti-inflammatory studies) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic profile?

- Methodological Answer :

- In silico ADME : SwissADME predicts bioavailability (Lipinski’s rule compliance: MW <500, LogP <5) and blood-brain barrier permeability .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify phase I metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.